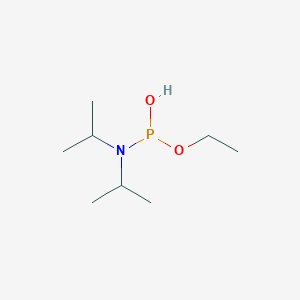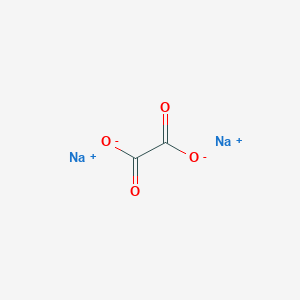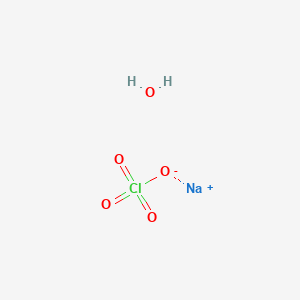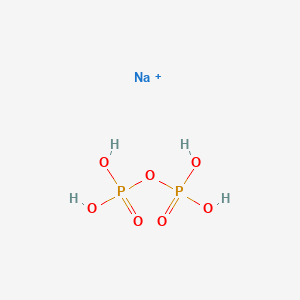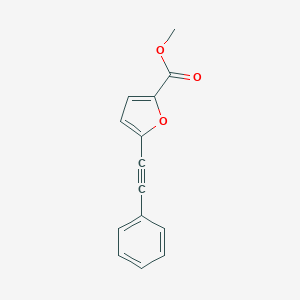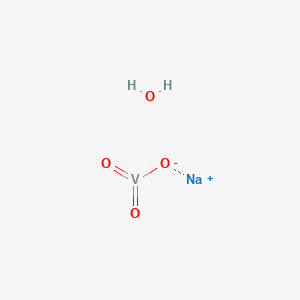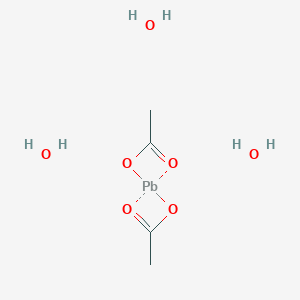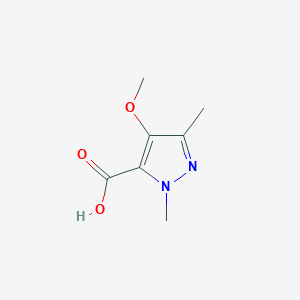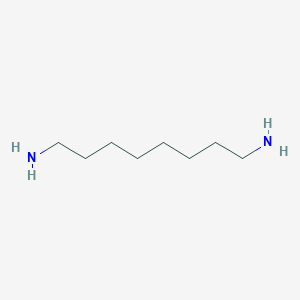
1,8-Diaminooctane
概要
説明
1,8-Diaminooctane (DAO) is a chemical compound that has been utilized as a templating molecule in the synthesis of a new layered aluminophosphate . It has also been used as a macrochain extender in the synthesis of polyurethane ureas (PUUs) , as a bi-functional linker in the formation of two-dimensional arrays of gold nanoparticles , and in the preparation of graphene/epoxy resin composites for corrosion protection . Additionally, DAO has been studied for its effects on the Rev regulatory system of lentiviruses .
Synthesis Analysis
The synthesis of DAO-templated aluminophosphates involves hydrothermal methods, where DAO acts as a structure-directing agent. The resulting compound has a unique layer stoichiometry and includes octahedrally coordinated aluminum atoms . In the context of PUUs, DAO is incorporated into the polymer structure as a macrochain extender, affecting the physical and thermophysical properties of the resulting materials . DAO has also been used to graft onto graphene in a one-pot process under ultrasonication in supercritical CO2, which is then used to create a graphene/epoxy resin composite .
Molecular Structure Analysis
The molecular structure of DAO-templated aluminophosphates has been characterized using single crystal X-ray diffraction, revealing a 2D-layered structure with tetrahedrally coordinated Al and P atoms . In the case of PUUs, the molecular structure and formation were confirmed by IR-spectroscopy . The molecular parameters, vibrational properties, and theoretical calculations of DAO have been performed using density functional theory, providing insights into bond angles, bond lengths, and vibrational properties .
Chemical Reactions Analysis
DAO's reactivity has been explored in various chemical reactions. It has been used to synthesize bis-functionalized derivatives through the Kabachnik-Fields reaction under solvent-free conditions . DAO also plays a role in the synthesis of Schiff bases, where it reacts with pyridoxal to form a Schiff base ligand . Furthermore, DAO's interaction with 9-BBN leads to the formation of a novel diaminoborate ligand system .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials containing DAO are diverse. For instance, PUUs containing DAO exhibit a range of tensile strengths and elongations, with the glass transition temperature and heat resistance characteristics depending on the DAO content . The DAO-templated aluminophosphate shows distinct crystallographic properties and has been further characterized by solid-state NMR . The vibrational spectroscopic and quantum chemical investigations of DAO provide detailed information on its vibrational and structural properties .
科学的研究の応用
-
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
-
Synthesis of Ferrierite Crystals
- In the field of materials science, 1,8-Diaminooctane has been used as an organic structure directing agent (OSDA) in the synthesis of ferrierite zeolite crystals . The presence of 1,8-Diaminooctane reduces the crystallization time and allows to obtain single FER-type crystals with smaller size and higher acidity . These are significant parameters when zeolites are applied in catalysis .
-
Preparation of Oligo (Octamethylene Terephthalamide)
-
Functionalization of Multi-Walled Carbon Nanotubes (MWNTs)
-
Solvent-Free Functionalization of Fullerene C60
-
Synthesis of Variety of Molecular Cages, Macrocycles, and Microporous Materials
-
Catalytic Applications of Ferrierite Crystals
- In the field of materials science, 1,8-Diaminooctane has been used as an organic structure directing agent (OSDA) in the synthesis of ferrierite zeolite crystals . The presence of 1,8-Diaminooctane reduces the crystallization time and allows to obtain single FER-type crystals with smaller size and higher acidity . These are significant parameters when zeolites are applied in catalysis .
-
Effect of OSDA Type on Zeolite Properties and Catalysis
- 1,8-Diaminooctane has been used to study the effect of the organic structure directing agent (OSDA) type on zeolite properties and catalysis . The research found that long amines as 1,8-diaminooctane can play a role of OSDA obtaining highly crystalline FER-type crystals and with a high Lewis acid sites concentration .
-
Synthesis of Variety of Molecular Cages, Macrocycles, and Microporous Materials
Safety And Hazards
将来の方向性
A novel oral drug, 1,8-diaminooctane (VL-004), has been developed by a biotech startup based on research led by Professor Einav Gross and Professor Shmuel Ben-Sasson of The Hebrew University’s Faculty of Medicine . This drug aims to treat and prevent aging-related diseases such as Alzheimer’s and Parkinson’s . Pre-clinical studies are expected to begin in the near future .
Relevant Papers Infrared spectroscopic studies of the Hofmann-daon-type clathrates: M (1,8-diaminooctane)Ni (CN) 4·G (M=Co, Ni or Cd; G=1,2-dichlorobenzene or1,4-dichlorobenzene) is a relevant paper that can provide more detailed information .
特性
IUPAC Name |
octane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJDPKCLMLPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7613-16-3 (di-hydrochloride) | |
| Record name | Octamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9073173 | |
| Record name | 1,8-Octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faint yellow crystals, hygroscopic; [MSDSonline] | |
| Record name | 1,8-Octamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,8-Diaminooctane | |
CAS RN |
373-44-4, 7613-16-3 | |
| Record name | 1,8-Octanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octamethylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octamethylenediammonium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAMETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A6694PIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


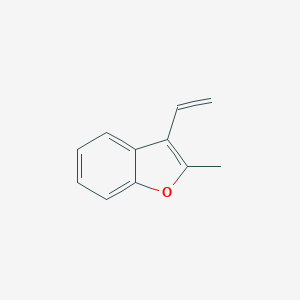
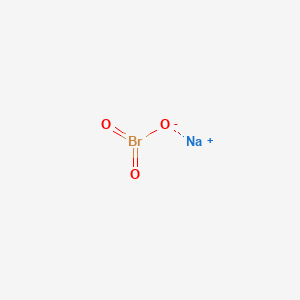
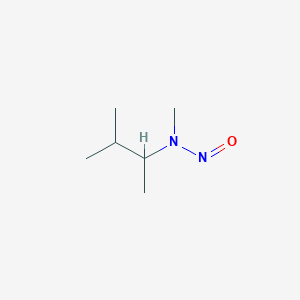
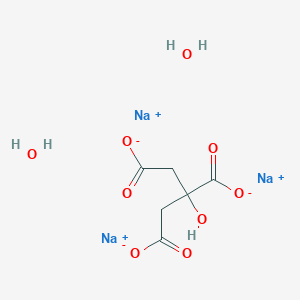
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
